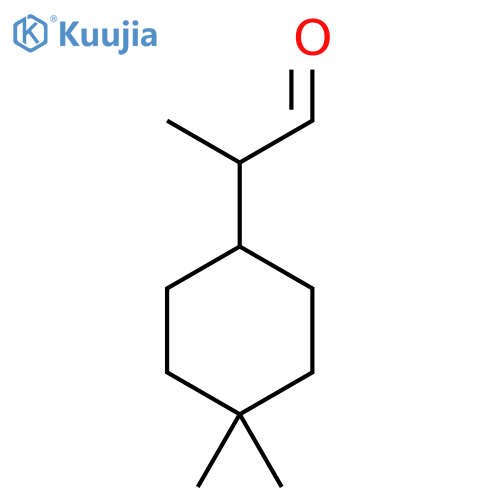Cas no 1552867-81-8 (2-(4,4-Dimethylcyclohexyl)propanal)

2-(4,4-Dimethylcyclohexyl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(4,4-dimethylcyclohexyl)propanal
- Z3242951955
- 2-(4,4-Dimethylcyclohexyl)propanal
-
- MDL: MFCD28630492
- インチ: 1S/C11H20O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h8-10H,4-7H2,1-3H3
- InChIKey: BJUHJBZTZQFXJE-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)C1CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 168.151415257 g/mol
- どういたいしつりょう: 168.151415257 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 17.1
- ぶんしりょう: 168.28
2-(4,4-Dimethylcyclohexyl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000206-0.05g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-2000206-1.0g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1.0g |
$1357.0 | 2023-07-10 | |
| Enamine | EN300-2000206-0.25g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
| Aaron | AR028P3B-1g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1g |
$1891.00 | 2025-02-16 | |
| Enamine | EN300-2000206-10g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 10g |
$5837.0 | 2023-09-16 | |
| Enamine | EN300-2000206-5g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 5g |
$3935.0 | 2023-09-16 | |
| 1PlusChem | 1P028OUZ-1g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1g |
$1740.00 | 2024-06-20 | |
| 1PlusChem | 1P028OUZ-250mg |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 250mg |
$893.00 | 2024-06-20 | |
| Enamine | EN300-2000206-0.5g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
| Enamine | EN300-2000206-1g |
2-(4,4-dimethylcyclohexyl)propanal |
1552867-81-8 | 95% | 1g |
$1357.0 | 2023-09-16 |
2-(4,4-Dimethylcyclohexyl)propanal 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
2-(4,4-Dimethylcyclohexyl)propanalに関する追加情報
Exploring 2-(4,4-Dimethylcyclohexyl)propanal (CAS No. 1552867-81-8): Properties, Applications, and Industry Insights
2-(4,4-Dimethylcyclohexyl)propanal (CAS No. 1552867-81-8) is a specialized organic compound that has garnered significant attention in the fragrance and flavor industries due to its unique olfactory properties. This cyclohexyl derivative is characterized by its aldehyde functional group, which contributes to its versatile applications in perfumery and synthetic chemistry. As consumers increasingly seek sustainable and long-lasting scents, this compound has emerged as a key ingredient in high-end formulations.
The molecular structure of 2-(4,4-Dimethylcyclohexyl)propanal features a dimethyl-substituted cyclohexane ring, enhancing its stability and volatility profile. This makes it particularly valuable in fragrance compounding, where it imparts woody, amber-like notes with a subtle citrus undertone. Recent trends in clean beauty and green chemistry have further driven demand for such ingredients, as they often exhibit better biodegradability compared to traditional synthetic musks.
From a technical perspective, CAS 1552867-81-8 demonstrates excellent compatibility with other perfumery materials, enabling perfumers to create complex accords. Its low odor threshold allows for economical use in formulations, aligning with the industry's focus on cost-effective yet high-performance ingredients. Researchers have also explored its potential in flavor enhancement, particularly in creating novel taste profiles for beverages and confectionery.
The synthesis of 2-(4,4-Dimethylcyclohexyl)propanal typically involves catalytic hydrogenation of corresponding unsaturated precursors, followed by careful oxidation to preserve the delicate aldehyde functionality. Advanced GC-MS analysis techniques are employed to ensure the purity of the final product, which is crucial for maintaining consistent fragrance performance. Quality control measures for CAS 1552867-81-8 often include rigorous testing for isomeric purity and residual solvents.
In the context of market dynamics, this compound has seen growing interest from niche perfumery brands seeking distinctive scent profiles. The rise of personalized fragrances and microencapsulation technologies has further expanded its applications. Additionally, its stability under various pH conditions makes it suitable for incorporation into home care products and functional textiles with fragrance-release properties.
From a regulatory standpoint, 2-(4,4-Dimethylcyclohexyl)propanal complies with major IFRA standards for fragrance ingredients, ensuring its safe use in consumer products. The compound's environmental fate has been extensively studied, with data supporting its classification as readily biodegradable under OECD test guidelines. This aligns well with the increasing consumer demand for eco-friendly formulations and transparent ingredient sourcing.
Future research directions for CAS 1552867-81-8 may explore its potential as a synergistic component in fragrance fixative systems or investigate novel delivery mechanisms for controlled release applications. As analytical techniques continue to advance, deeper understanding of its structure-odor relationships could unlock additional creative possibilities for perfumers and flavorists alike.
1552867-81-8 (2-(4,4-Dimethylcyclohexyl)propanal) 関連製品
- 1698960-21-2(methyl 2-amino-6-oxooctanoate)
- 111031-61-9((Z)-Des(ethylthio)-5-(2-propenyl) Clethodim)
- 442557-74-6(3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide)
- 2059927-00-1(2-(4-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol)
- 2291145-09-8((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde)
- 1805169-36-1(2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol)
- 2034331-64-9(methyl N-(4-{1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl}phenyl)carbamate)
- 2680895-67-2(5-Benzyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 1286264-77-4(Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate)
- 6336-50-1(Benzylthiouracil)


